molecular formula C30H22ClNO7 B5045222 ETHYL 4-[3-(4-CHLORO-3-METHYLPHENYL)-1',3',4,6-TETRAOXO-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDEN]-5-YL]BENZOATE

ETHYL 4-[3-(4-CHLORO-3-METHYLPHENYL)-1',3',4,6-TETRAOXO-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDEN]-5-YL]BENZOATE

Cat. No.: B5045222
M. Wt: 543.9 g/mol
InChI Key: QDMWPZFGSSJWSC-UHFFFAOYSA-N
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Description

This compound is a structurally complex ethyl benzoate derivative featuring a spirocyclic core composed of fused furo[3,4-c]pyrrole and inden moieties. Key structural elements include:

  • Spirocyclic framework: The octahydrospiro system introduces conformational rigidity, which may influence binding interactions in biological systems.
  • Substituents: A 4-chloro-3-methylphenyl group at position 3 and a tetraoxo (1',3',4,6-tetraoxo) motif contribute to electronic and steric properties.

Properties

IUPAC Name

ethyl 4-[1-(4-chloro-3-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22ClNO7/c1-3-38-29(37)16-8-11-18(12-9-16)32-27(35)22-23(28(32)36)30(25(33)19-6-4-5-7-20(19)26(30)34)39-24(22)17-10-13-21(31)15(2)14-17/h4-14,22-24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMWPZFGSSJWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC(=C(C=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(4-CHLORO-3-METHYLPHENYL)-1’,3’,4,6-TETRAOXO-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDEN]-5-YL]BENZOATE involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques would be essential to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(4-CHLORO-3-METHYLPHENYL)-1’,3’,4,6-TETRAOXO-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDEN]-5-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

ETHYL 4-[3-(4-CHLORO-3-METHYLPHENYL)-1’,3’,4,6-TETRAOXO-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDEN]-5-YL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(4-CHLORO-3-METHYLPHENYL)-1’,3’,4,6-TETRAOXO-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDEN]-5-YL]BENZOATE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, methodologies from referenced studies enable informed comparisons:

  • Synthesis Challenges : The spirocyclic framework likely requires multi-step synthesis, akin to the nucleotide analog in , involving protective groups and stereochemical control.
  • Bioactivity Prediction : Structural similarities to ethyl benzoate derivatives (e.g., ) suggest possible roles in enzyme inhibition, though empirical validation is needed.

Limitations :

  • No explicit bioactivity or stability data for the target compound.
  • Comparisons rely on extrapolation from structurally distinct analogues.

Biological Activity

Ethyl 4-[3-(4-chloro-3-methylphenyl)-1',3',4,6-tetraoxo-1',3,3',3A,4,5,6,6A-octahydrospiro[furo[3,4-C]pyrrole-1,2'-inden]-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClN3O3S. The compound features a unique spiro structure that contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to ethyl 4-[...]-benzoate exhibit various biological activities including:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs have been tested and confirmed to inhibit bacterial growth effectively .
  • Antitumor Activity : Some analogs have demonstrated cytotoxic effects on cancer cell lines. The presence of specific substituents on the phenyl ring has been correlated with enhanced antitumor efficacy .
  • CB1 Receptor Modulation : Research into the structure-activity relationships (SAR) of compounds with similar structures has revealed that they can act as negative allosteric modulators of the CB1 receptor. This activity is particularly relevant in the context of treating conditions like addiction and anxiety disorders .

Antimicrobial Studies

A study published in ResearchGate highlighted the synthesis of pyrrolo[3,4-c]quinoline derivatives and their antibacterial activities. These derivatives showed comparable efficacy against various bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

Antitumor Studies

In vitro studies have indicated that compounds with a similar framework to ethyl 4-[...]-benzoate can induce apoptosis in cancer cells. For example, a specific derivative was found to significantly reduce cell viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Receptor Activity

The modulation of CB1 receptors by structurally related compounds has been extensively studied. One such study demonstrated that the introduction of electron-donating groups at specific positions on the phenyl ring could enhance receptor affinity and selectivity. The 3-chloro analog was particularly noted for its high potency in receptor assays .

Case Studies

StudyCompoundBiological ActivityKey Findings
3-Chloro analogCB1 Receptor ModulationHigh potency in calcium mobilization assays; effective in reducing cocaine-seeking behavior in animal models.
Pyrrolo derivativesAntibacterialEffective against Gram-positive and Gram-negative bacteria; structural modifications enhanced potency.
Various analogsAntitumorInduced apoptosis in cancer cell lines; significant reduction in cell viability observed.

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